molecular formula C13H8ClF3N2S B2692087 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile CAS No. 400089-35-2

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile

Cat. No.: B2692087
CAS No.: 400089-35-2
M. Wt: 316.73
InChI Key: FGVRQOGQXMNHGR-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiophene ring attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 2-pyridine, followed by the introduction of a trifluoromethyl group. The thiophene ring is then attached through a cross-coupling reaction, and finally, the propanenitrile group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the nitrile group to an amine.

    Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving pyridine and thiophene derivatives.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-(2-Thienyl)propanenitrile
  • 2-(Trifluoromethyl)pyridine derivatives

Uniqueness

Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile is unique due to the combination of its pyridine and thiophene rings, along with the presence of both chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly useful in specialized applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-thiophen-2-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2S/c14-11-5-9(13(15,16)17)7-19-12(11)8(6-18)4-10-2-1-3-20-10/h1-3,5,7-8H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVRQOGQXMNHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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